

# 4-(4-tert-Butylphenyl)benzoic Acid CAS number and molecular formula

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## Compound of Interest

Compound Name: 4-(4-tert-Butylphenyl)benzoic Acid

Cat. No.: B1348752

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An In-depth Technical Guide to **4-(4-tert-Butylphenyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(4-tert-Butylphenyl)benzoic acid**, also known by its IUPAC name 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid, is an organic compound with significant applications in materials science and potential relevance in medicinal chemistry. Its rigid biphenyl core, substituted with a lipophilic tert-butyl group and a polar carboxylic acid group, imparts unique properties that make it a valuable component in the synthesis of liquid crystals and other advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic data for its characterization, and a discussion of its current and potential applications, particularly in the realm of drug development.

## Chemical Structure

The chemical structure of **4-(4-tert-Butylphenyl)benzoic acid** is characterized by a biphenyl backbone. A tert-butyl group is attached at the 4-position of one phenyl ring, and a carboxylic acid group is at the 4'-position of the other phenyl ring.

Caption: Chemical Structure of **4-(4-tert-Butylphenyl)benzoic Acid**.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-tert-Butylphenyl)benzoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	5748-42-5	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	254.33 g/mol	<a href="#">[2]</a>
Appearance	White to off-white crystalline solid	
Melting Point	162-165 °C	
Boiling Point	392.9 °C (predicted)	
Solubility	Insoluble in water; soluble in hot water, ethanol, and other organic solvents.	<a href="#">[3]</a> <a href="#">[4]</a>
pKa	4.22 (predicted)	

## Synthesis and Purification

The synthesis of **4-(4-tert-Butylphenyl)benzoic acid** can be achieved through a nickel-catalyzed cross-coupling reaction. A general experimental protocol is provided below.

### Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of benzoic acid derivatives. [\[5\]](#)

Materials:

- 4-Bromobenzoic acid
- 4-tert-Butylphenylboronic acid

- Nickel(II) acetate tetrahydrate ( $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Lithium formate monohydrate ( $\text{HCO}_2\text{Li} \cdot \text{H}_2\text{O}$ )
- Formic acid
- Acetic anhydride
- Tetrahydrofuran (THF), anhydrous
- Petroleum ether
- Ethyl acetate
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol),  $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$  (0.1 mmol, 10 mol%), and dppp (0.2 mmol, 20 mol%).
- Add anhydrous THF (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.
- In a separate vial, prepare a solution of  $\text{HCO}_2\text{Li} \cdot \text{H}_2\text{O}$  (1.5 mmol) and formic acid (0.5 mmol) in THF (2 mL).
- Add the lithium formate/formic acid solution to the reaction flask, followed by the addition of acetic anhydride (0.2 mmol).

- Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO<sub>4</sub>.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.



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Caption: Workflow for the Synthesis of **4-(4-tert-Butylphenyl)benzoic Acid**.

## Experimental Protocol: Purification

The crude product can be purified by recrystallization.[3][4][6][7][8]

### Materials:

- Crude **4-(4-tert-Butylphenyl)benzoic acid**
- Ethanol
- Deionized water
- Activated charcoal (optional)

### Procedure:

- Transfer the crude product to an Erlenmeyer flask.

- Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
- Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.
- Reheat the solution until it becomes clear again.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
- Dry the crystals in a vacuum oven to obtain pure **4-(4-tert-Butylphenyl)benzoic acid**.

## Spectroscopic Analysis

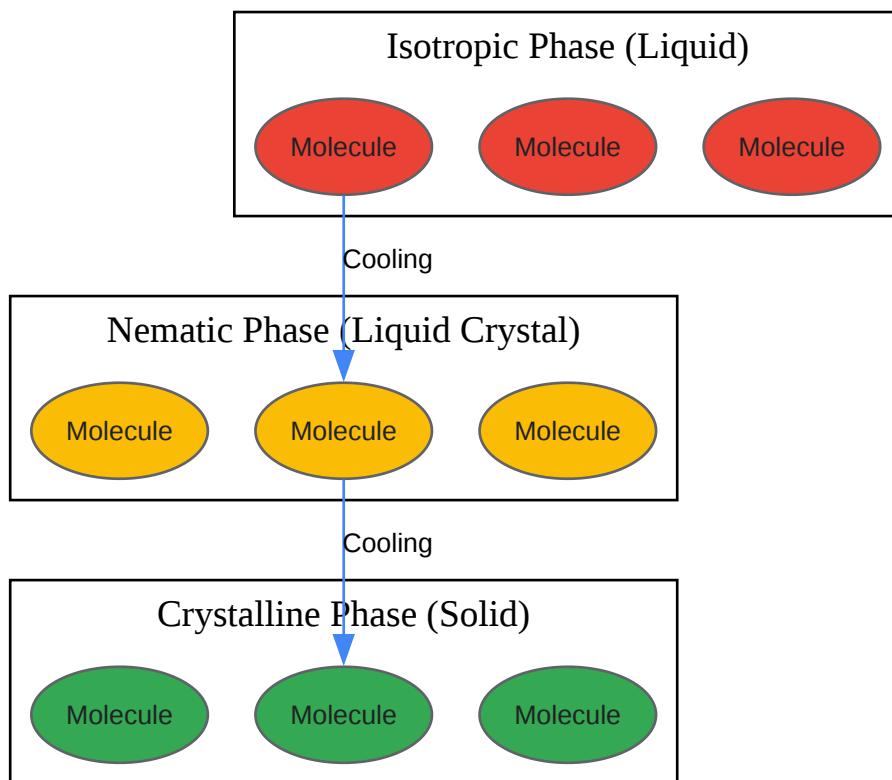
The structure of **4-(4-tert-Butylphenyl)benzoic acid** can be confirmed by various spectroscopic techniques.

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	$\delta \sim 12.0$ ppm (s, 1H): Carboxylic acid proton (-COOH). $\delta 7.5\text{-}8.2$ ppm (m, 8H): Aromatic protons of the biphenyl system. $\delta \sim 1.3$ ppm (s, 9H): Protons of the tert-butyl group (-C(CH <sub>3</sub> ) <sub>3</sub> ).
<sup>13</sup> C NMR	$\delta >170$ ppm: Carbonyl carbon of the carboxylic acid. $\delta 125\text{-}155$ ppm: Aromatic carbons of the biphenyl system. The carbon attached to the tert-butyl group will be a quaternary signal. $\delta \sim 35$ ppm: Quaternary carbon of the tert-butyl group. $\delta \sim 31$ ppm: Methyl carbons of the tert-butyl group.
FTIR	$\sim 3000\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid. $\sim 2960\text{ cm}^{-1}$ : C-H stretch of the tert-butyl group. $\sim 1680\text{ cm}^{-1}$ : C=O stretch of the carboxylic acid. $\sim 1600, 1480\text{ cm}^{-1}$ : C=C stretches of the aromatic rings.
Mass Spec	[M] <sup>+</sup> at m/z = 254.13: Molecular ion peak. Fragmentation pattern showing loss of the carboxylic acid group and cleavage of the tert-butyl group.

## Applications

### Materials Science: Liquid Crystals

Benzoic acid derivatives are widely used in the formulation of liquid crystals due to their rigid molecular structure and ability to form intermolecular hydrogen bonds. The presence of the biphenyl core in **4-(4-tert-Butylphenyl)benzoic acid** contributes to its rod-like shape, a key characteristic for mesophase formation. The tert-butyl group enhances the thermal stability and influences the packing of the molecules in the liquid crystalline phase.



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Caption: Phase Transitions Involving Liquid Crystalline State.

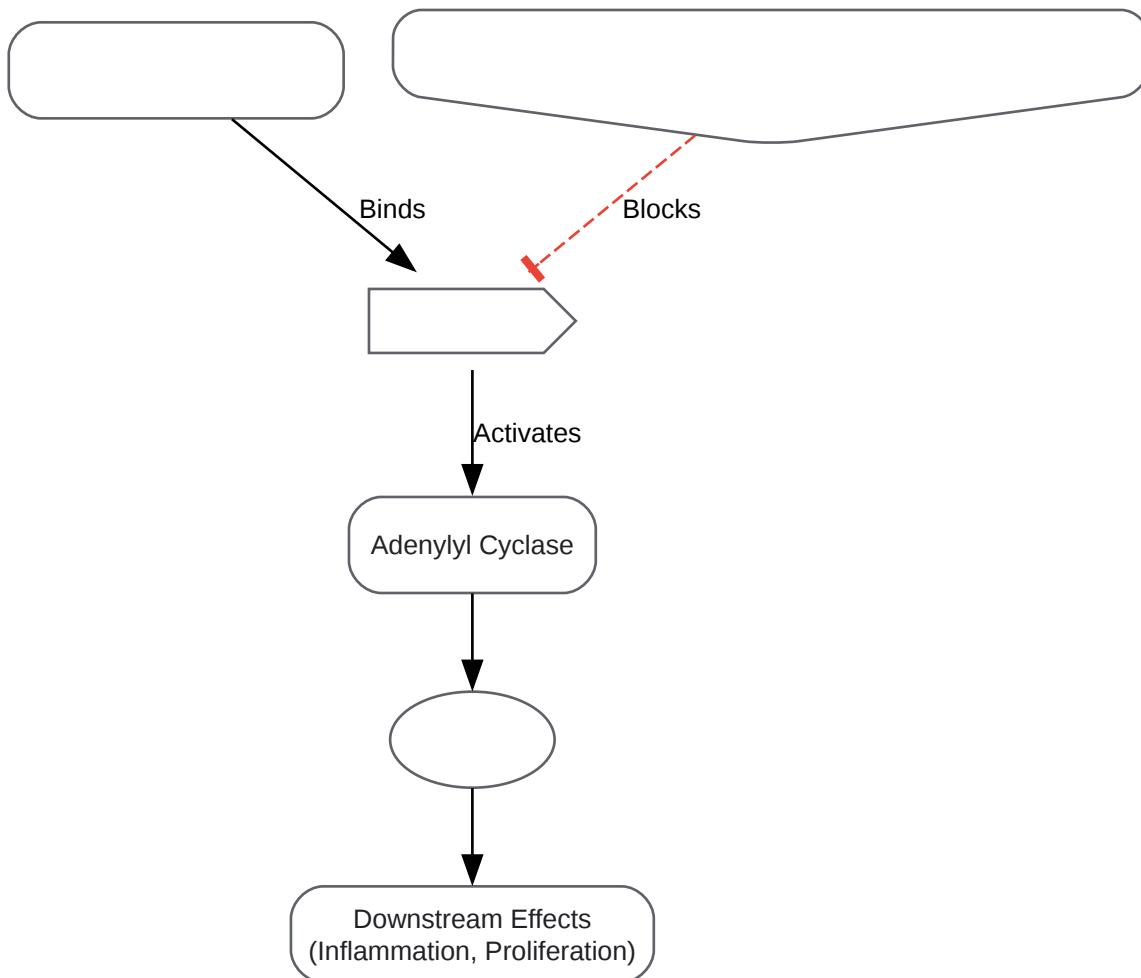
## Potential in Drug Development

While **4-(4-tert-Butylphenyl)benzoic acid** itself is not an established therapeutic agent, its structural motifs are of interest in drug discovery. Benzoic acid derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties. [9]

## Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism

Recent studies have identified compounds with structural similarities to **4-(4-tert-Butylphenyl)benzoic acid** as potent and selective antagonists of the prostaglandin E2 subtype 4 (EP4) receptor.[10][11] The EP4 receptor is a G-protein coupled receptor that is implicated in inflammation, pain, and various cancers.[12][13] Antagonism of the EP4 receptor is a promising therapeutic strategy for the treatment of these conditions.

Prostaglandin E2 (PGE2) is a key inflammatory mediator. Upon binding to the EP4 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can promote inflammation and cell proliferation. An antagonist would block this interaction, thereby mitigating the downstream effects of PGE2.



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Caption: Potential Antagonistic Action on the PGE2/EP4 Signaling Pathway.

The structural features of **4-(4-tert-Butylphenyl)benzoic acid**, including its carboxylic acid moiety (for potential receptor interaction) and the biphenyl scaffold (providing a rigid framework), make it a plausible candidate for further investigation as an EP4 receptor antagonist. Future research could involve *in vitro* binding assays and cell-based functional assays to determine its activity at the EP4 receptor and its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer agents.

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